molecular formula C15H15ClN4O2 B2641355 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone CAS No. 1448078-42-9

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2641355
CAS No.: 1448078-42-9
M. Wt: 318.76
InChI Key: XYAQEUIOPFGBTL-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of pyridine, piperidine, and pyrazine rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 3-chloropyridine-2-ol: This intermediate is synthesized through the chlorination of pyridine-2-ol.

    Formation of 3-chloropyridin-2-yl ether: The 3-chloropyridine-2-ol is reacted with piperidine under basic conditions to form the ether linkage.

    Coupling with pyrazine-2-carboxylic acid: The final step involves coupling the 3-chloropyridin-2-yl ether with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial or insecticidal effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyrazin-2-yl)methanone is unique due to its specific combination of pyridine, piperidine, and pyrazine rings, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific research applications and industrial uses.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c16-12-2-1-5-19-14(12)22-11-3-8-20(9-4-11)15(21)13-10-17-6-7-18-13/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAQEUIOPFGBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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